REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[C:8]1([P:14]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[Br-:1].[C:5]([CH2:4][CH2:3][CH2:2][P+:14]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)([OH:7])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)O
|
Name
|
|
Quantity
|
157.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted at 140° C. (oil bath temperature) under argon for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
When heat
|
Type
|
CUSTOM
|
Details
|
to form a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
After a few minutes of heating
|
Type
|
CUSTOM
|
Details
|
extensive precipitation
|
Type
|
ADDITION
|
Details
|
diluted with 800 mL of ether
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 0° C. (ice bath temperature)
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
[Br-].C(=O)(O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |